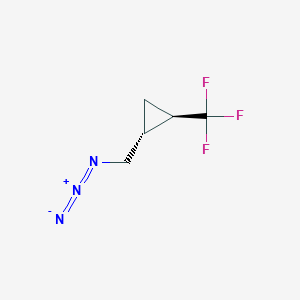

![molecular formula C23H23ClN2O4S B2959732 8-[3-(4-氯苯基)磺酰基-6-甲基喹啉-4-基]-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 866845-12-7](/img/structure/B2959732.png)

8-[3-(4-氯苯基)磺酰基-6-甲基喹啉-4-基]-1,4-二氧杂-8-氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This specific compound holds promise in drug discovery, material synthesis, and catalysis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available resources .科学研究应用

合成方法和化学性质

专注于类似螺环和杂环化合物的合成方法和化学性质的研究为理解主题化合物的科学研究应用提供了基础。例如,Ritter 反应已被用于合成氮杂螺癸烷和二氢异喹啉,突出了可能与 8-[3-(4-氯苯基)磺酰基-6-甲基喹啉-4-基]-1,4-二氧杂-8-氮杂螺[4.5]癸烷的基本结构改性或衍生新化合物相关的合成路线 (Rozhkova 等,2013)。

非线性光学材料的潜力

对螺环化合物的旋光性质的研究揭示了它们作为非线性光学器件材料的潜力。例如,8-(4'-乙酰苯基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷已被确定为此类应用的有希望的有机材料,表明相关化合物也可能表现出有价值的光学性质用于器件制造 (Kagawa 等,1994)。

杂环化合物应用

杂环化合物,包括具有氮杂螺癸烷结构的化合物,已被探索其在创建受体配体中的潜力,这可能对药物化学产生影响。例如,氮杂螺[4.5]癸烷-7,9-二酮和邻苯二甲酰亚胺的取代的 2-(1,2,3,4-四氢异喹啉)-丁基衍生物已显示出对 5-HT1A 和 5-HT2A 受体的亲和力,表明它们在开发新治疗剂中的效用 (Bojarski 等,2001)。

催化和化学转化

螺环和杂环结构在催化和化学转化中也很受关注。研究表明,此类化合物可以是促进合成反应的关键中间体,例如环己二烯基钌(II)配合物的氧化脱金属,导致形成氮杂螺[4.5]癸烷衍生物 (Pigge 等,2003)。这说明了该化合物在促进复杂化学过程中的潜在作用。

作用机制

Quinoline derivatives

The compound contains a quinoline moiety, which is a nitrogenous base . Quinoline derivatives have been used since ancient times; however, the culture of quinine and cinchonine, which were isolated from the bark of the cinchona tree for the treatment of malaria, started from 1820 . Other important naturally occurring quinoline derivatives are mepacrine, camptothecin, hydroquinine, skimmianine, d-quinotoxine, sanguinarine, and dictamnine .

Sulfonyl group

The compound also contains a sulfonyl group, which is often associated with a wide range of biological activities . Sulfonamide derivatives have also been reported to possess antifungal and herbicidal properties for potential agricultural applications .

属性

IUPAC Name |

8-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4S/c1-16-2-7-20-19(14-16)22(26-10-8-23(9-11-26)29-12-13-30-23)21(15-25-20)31(27,28)18-5-3-17(24)4-6-18/h2-7,14-15H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTCYASGCUJSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)

![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)

![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2959659.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)

![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)

![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)